molecular formula C11H14ClNO B12113595 N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin

N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin

Cat. No.: B12113595
M. Wt: 211.69 g/mol
InChI Key: KMEXJGGBCHSGET-UHFFFAOYSA-N
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Description

N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is an organic compound that features a cyclopropylamine group linked to a 4-chlorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin typically involves the following steps:

    Preparation of 4-chlorophenoxyethyl bromide: This is achieved by reacting 4-chlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.

    Formation of this compound: The 4-chlorophenoxyethyl bromide is then reacted with cyclopropylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) would be critical to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopropylamine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamine group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Chlorphenoxy)-ethyl)-methylamine
  • N-(2-(4-Chlorphenoxy)-ethyl)-ethylamine
  • N-(2-(4-Chlorphenoxy)-ethyl)-propylamine

Uniqueness

N-(2-(4-Chlorphenoxy)-ethyl)-cyclopropylamin is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine

InChI

InChI=1S/C11H14ClNO/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8H2

InChI Key

KMEXJGGBCHSGET-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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